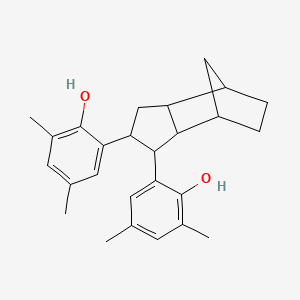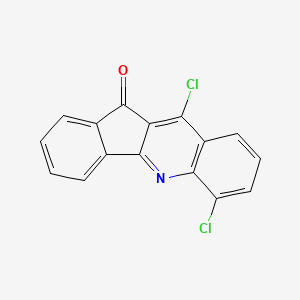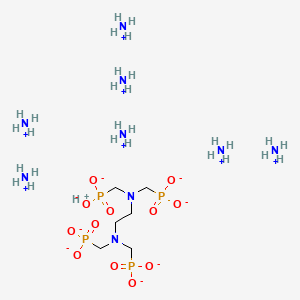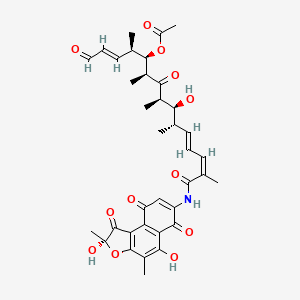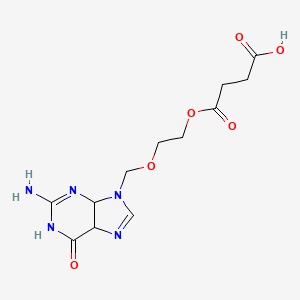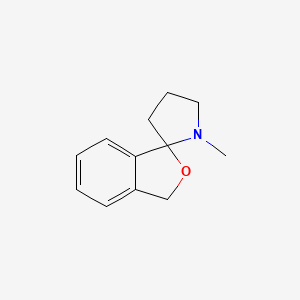
N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is a complex organic compound that belongs to the class of bisacrylamides. These compounds are known for their applications in polymer chemistry, particularly in the formation of hydrogels and other polymeric materials. The unique structure of this compound, featuring multiple functional groups, makes it a versatile building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” typically involves the reaction of acryloyl chloride with a diol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” can undergo various chemical reactions, including:
Polymerization: The compound can polymerize to form cross-linked polymer networks, which are useful in the production of hydrogels.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is used as a monomer in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery, tissue engineering, and as absorbents in various industrial processes.
Biology and Medicine
In biology and medicine, the compound is used in the development of biocompatible materials for medical implants and wound dressings. Its ability to form hydrogels makes it suitable for controlled drug release systems.
Industry
In the industrial sector, the compound is used in the production of adhesives, coatings, and sealants. Its polymeric derivatives are also employed in water treatment processes as flocculants and coagulants.
作用機序
The mechanism of action of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” primarily involves its ability to form cross-linked polymer networks. The compound’s multiple functional groups allow it to interact with various molecular targets, leading to the formation of stable, three-dimensional structures. These interactions are crucial for its applications in hydrogel formation and other polymeric materials.
類似化合物との比較
Similar Compounds
N,N’-Methylenebisacrylamide: A widely used cross-linking agent in polymer chemistry.
N,N’-Ethylenebisacrylamide: Another bisacrylamide compound with similar applications.
Uniqueness
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is unique due to its additional hydroxyl groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications where traditional bisacrylamides may not be suitable.
特性
CAS番号 |
85030-50-8 |
|---|---|
分子式 |
C13H22N2O6 |
分子量 |
302.32 g/mol |
IUPAC名 |
N-[[2,2-bis(hydroxymethyl)-3-[(prop-2-enoylamino)methoxy]propoxy]methyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O6/c1-3-11(18)14-9-20-7-13(5-16,6-17)8-21-10-15-12(19)4-2/h3-4,16-17H,1-2,5-10H2,(H,14,18)(H,15,19) |
InChIキー |
QFNMALAPRQGEBL-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCOCC(CO)(CO)COCNC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


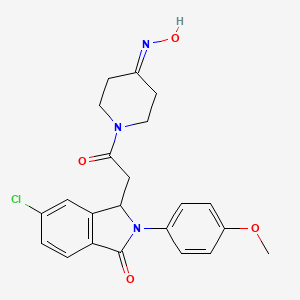
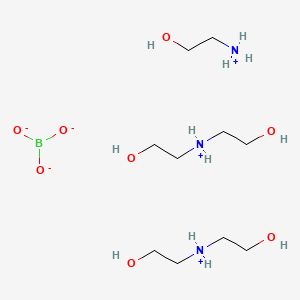


![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)

